molecular formula C17H24FN3O3 B2865627 tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate CAS No. 1233958-91-2

tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate

Cat. No. B2865627
M. Wt: 337.395
InChI Key: JCMRLHYINFXTNG-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

There is no specific information available on the synthesis of “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate”. However, it’s worth noting that similar compounds have been used in the synthesis of fentanyl and its analogues2.



Molecular Structure Analysis

The exact molecular structure of “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” is not readily available. However, similar compounds have been analyzed using X-ray diffraction studies3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate”. However, similar compounds have been used in the manufacture of synthetic opioids2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” are not readily available. However, similar compounds have been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies3.


Scientific Research Applications

Synthesis, Characterization, and Biological Evaluation

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via condensation reaction, characterized through various spectroscopic techniques and X-ray diffraction. It showed moderate anthelmintic activity but poor antibacterial activity, illustrating its potential in biological applications beyond simple structural interest (Sanjeevarayappa et al., 2015).

Chemical Modification and Synthesis of Analogues

Synthesis of Enantiopure Derivatives

Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates were prepared, leading to cis-4-hydroxy delta-lactams. These compounds serve as excellent building blocks for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, highlighting their utility in developing chiral molecules for pharmaceutical applications (Marin et al., 2004).

Advanced Materials Development

Synthesis and Properties of Ortho-Linked Polyamides

Polyamides with flexible main-chain ether linkages and ortho-phenylene units were synthesized from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides, featuring noncrystalline structures and high thermal stability, demonstrate significant potential in materials science for creating high-performance polymers with desirable mechanical and thermal properties (Hsiao et al., 2000).

Novel Drug Intermediate Synthesis

Synthesis of Key Intermediates for Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a significant intermediate for small molecule anticancer drugs, was synthesized through a high-yield method. This demonstrates the compound's role in the synthesis of potential anticancer agents, showcasing the importance of such intermediates in drug development (Zhang et al., 2018).

Safety And Hazards

The safety and hazards of “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” are not known. However, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard4.


Future Directions

The future directions for “tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate” are not clear. However, similar compounds have been placed under international control due to their use in the manufacture of synthetic opioids2.


Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

tert-butyl 4-[(2-fluorophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-8-12(9-11-21)19-15(22)20-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMRLHYINFXTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate

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